(3-Methyl-2-furyl)methanol
CAS No.: 20416-16-4
Cat. No.: VC2441425
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20416-16-4 |
|---|---|
| Molecular Formula | C6H8O2 |
| Molecular Weight | 112.13 g/mol |
| IUPAC Name | (3-methylfuran-2-yl)methanol |
| Standard InChI | InChI=1S/C6H8O2/c1-5-2-3-8-6(5)4-7/h2-3,7H,4H2,1H3 |
| Standard InChI Key | WXEPXQSJJAEGFO-UHFFFAOYSA-N |
| SMILES | CC1=C(OC=C1)CO |
| Canonical SMILES | CC1=C(OC=C1)CO |
Introduction
Chemical Identity and Structure
(3-Methyl-2-furyl)methanol is a furan derivative with the molecular formula C₆H₈O₂. Its structure consists of a five-membered furan ring with a methyl group at position 3 and a hydroxymethyl group at position 2.
Identification Data
| Parameter | Information |
|---|---|
| CAS Number | 20416-16-4 |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.127 g/mol |
| IUPAC Name | (3-methylfuran-2-yl)methanol |
| InChI | InChI=1S/C6H8O2/c1-5-2-3-8-6(5)4-7/h2-3,7H,4H2,1H3 |
| InChIKey | WXEPXQSJJAEGFO-UHFFFAOYSA-N |
| SMILES | CC1=C(OC=C1)CO |
Structural Representation
The compound features a furan ring, which is a five-membered aromatic heterocycle containing an oxygen atom. The methyl group (-CH₃) is attached to the carbon at position 3, while the hydroxymethyl group (-CH₂OH) is attached at position 2, creating a structure with both polar and nonpolar regions.
Physical and Chemical Properties
(3-Methyl-2-furyl)methanol possesses distinct physical and chemical properties that influence its behavior in various applications and reactions.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Liquid |
| Appearance | Clear liquid |
| Density | 1.095 g/cm³ |
| Boiling Point | 185.3°C at 760 mmHg |
| Flash Point | 65.8°C |
| Refractive Index | 1.494 |
| Vapor Pressure | 0.452 mmHg at 25°C |
| LogP | 1.08030 |
| PSA (Polar Surface Area) | 33.37000 |
Chemical Properties
(3-Methyl-2-furyl)methanol contains a hydroxyl group that can participate in typical alcohol reactions such as esterification, oxidation, and nucleophilic substitution. The furan ring provides aromatic character and can undergo electrophilic aromatic substitution reactions, though with different regioselectivity compared to benzene due to the presence of the oxygen heteroatom.
The compound's reactivity is influenced by both the electron-donating methyl group and the hydroxymethyl functionality. The hydroxyl group is a reactive site for various transformations, while the furan ring can participate in Diels-Alder reactions as a diene.
Spectral Characteristics
The spectral data of (3-Methyl-2-furyl)methanol has been documented in chemical databases, providing valuable information for identification and characterization purposes. Mass spectrometry data can be particularly useful for identification, with characteristic fragmentation patterns.
| Spectral Type | Characteristic Features |
|---|---|
| Retention Index (RI) | Van Den Dool and Kratz RI on polar column: 1586-1588 |
Synthesis and Production Methods
Referenced Synthetic Work
In the literature, (3-Methyl-2-furyl)methanol has been mentioned in connection with synthetic organic chemistry research:
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Baldwin et al. (2003) referenced this compound in work published in Tetrahedron Letters (vol. 44, #24, p. 4543-4545)
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Chen et al. (2013) mentioned it in research published in Organic and Biomolecular Chemistry (vol. 11, #35, p. 5954-5962)
Chemical Reactivity and Transformations
Photochemical Reactions
One significant area of research involving (3-Methyl-2-furyl)methanol and related compounds is photochemical reactions, particularly the Paternò-Büchi reaction. This [2+2] photocycloaddition reaction occurs between carbonyl compounds and alkenes to form oxetanes.
-
Reactions with benzophenone produced 2+2 adducts
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Different substitution patterns on the aromatic carbonyl compound influenced the regioselectivity of the reaction
-
The reaction mechanism likely involves single electron transfer followed by radical coupling
This suggests that (3-Methyl-2-furyl)methanol might undergo similar transformations, potentially with regioselectivity influenced by the methyl group at position 3.
Other Reactions
As an alcohol with a heterocyclic component, (3-Methyl-2-furyl)methanol can participate in various reactions:
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Oxidation to the corresponding aldehyde or carboxylic acid
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Esterification with carboxylic acids
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Etherification
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Substitution reactions at the hydroxyl group
The furan ring can also undergo:
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Electrophilic aromatic substitution
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Diels-Alder reactions as a diene
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Ring-opening reactions under acidic conditions
Applications and Uses
Synthetic Intermediate
(3-Methyl-2-furyl)methanol serves as an important intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its functionality allows for selective modifications at either the hydroxyl group or the furan ring.
| Parameter | Classification |
|---|---|
| GHS Symbol | GHS05 |
| Signal Word | Danger |
| Hazard Statements | H314 (Causes severe skin burns and eye damage) |
| Precautionary Statements | P260-P264-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P321-P363-P405-P501 |
| HS Code | 2932190090 |
| Hazard Codes | T+ |
Related Compounds and Comparisons
Structural Analogues
Several related compounds share structural similarities with (3-Methyl-2-furyl)methanol:
| Compound | CAS Number | Molecular Formula | Key Difference |
|---|---|---|---|
| (5-Methyl-2-furyl)methanol | 3857-25-8 | C₆H₈O₂ | Methyl group at position 5 instead of 3 |
| Furfuryl alcohol | 98-00-0 | C₅H₆O₂ | No methyl group |
| 2-(Hydroxymethyl)-3-methylfuran | 20416-16-4 | C₆H₈O₂ | Alternative name for the same compound |
Comparison of Properties
| Compound | Boiling Point | Density | Refractive Index | Odor Description |
|---|---|---|---|---|
| (3-Methyl-2-furyl)methanol | 185.3°C | 1.095 g/cm³ | 1.494 | Not specified |
| (5-Methyl-2-furyl)methanol | 80°C (15mm) | 1.0769 g/cm³ | 1.4835-1.4855 | Sweet caramellic |
| Furfuryl alcohol | 171°F (77.2°C) | Denser than water | Not specified | Not specified |
The positional isomer (5-Methyl-2-furyl)methanol has been more extensively studied and has documented applications in the food and flavor industry, as indicated by its FEMA number (4544) and sweet caramellic odor profile .
Research Significance and Future Directions
Current Research Relevance
The furan scaffold continues to be of significant interest in organic synthesis due to its presence in numerous natural products and pharmaceuticals. Functionalized furans like (3-Methyl-2-furyl)methanol provide valuable building blocks for more complex molecules.
Photochemical reactions of furylmethanol derivatives, as mentioned in relation to the Paternò-Büchi reaction, represent an interesting area of research with potential applications in the synthesis of complex oxetane-containing structures .
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